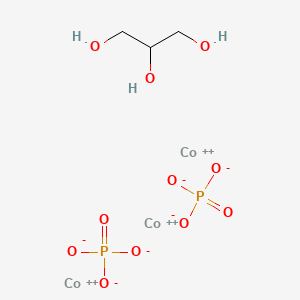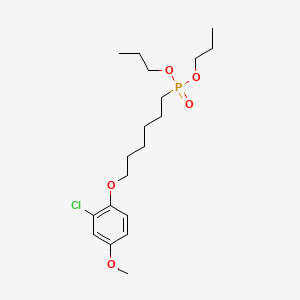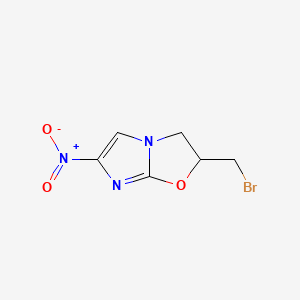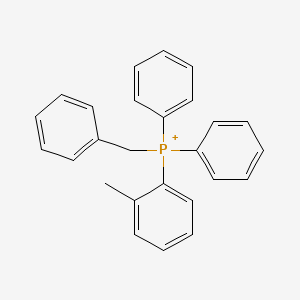
1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,4-Bis(2-(4-chloro-2-méthoxyphényl)vinyl)benzène est un composé organique de formule moléculaire C24H20Cl2O2. Il est connu pour ses propriétés structurales uniques, qui incluent deux groupes vinyliques liés à un cycle benzénique, chacun substitué par un groupe 4-chloro-2-méthoxyphényl.
Méthodes De Préparation
La synthèse du 1,4-Bis(2-(4-chloro-2-méthoxyphényl)vinyl)benzène implique généralement la réaction du 4-chloro-2-méthoxybenzaldéhyde avec le 1,4-dibromobenzène en conditions basiques. La réaction se déroule selon un mécanisme de réaction de Wittig, où les groupes aldéhydes réagissent avec un ylure de phosphonium pour former les groupes vinyliques. Les conditions de réaction incluent souvent l’utilisation d’une base forte comme le tert-butylate de potassium et d’un solvant comme le tétrahydrofurane (THF). Le produit est ensuite purifié par chromatographie sur colonne pour obtenir le composé souhaité .
Analyse Des Réactions Chimiques
Le 1,4-Bis(2-(4-chloro-2-méthoxyphényl)vinyl)benzène subit divers types de réactions chimiques, notamment :
Oxydation : Les groupes vinyliques peuvent être oxydés pour former les époxydes ou les diols correspondants en utilisant des oxydants comme l’acide m-chloroperbenzoïque (m-CPBA) ou le tétroxyde d’osmium (OsO4).
Réduction : Le composé peut être réduit pour former les dérivés alcanes correspondants en utilisant des réducteurs tels que l’hydrogène gazeux en présence d’un catalyseur au palladium.
Substitution : Les groupes chloro peuvent subir des réactions de substitution nucléophile avec des nucléophiles comme les amines ou les thiols pour former des dérivés substitués.
Les réactifs et les conditions courantes utilisés dans ces réactions incluent les solvants organiques comme le dichlorométhane (DCM) et les catalyseurs tels que le palladium sur carbone (Pd/C). Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
Le 1,4-Bis(2-(4-chloro-2-méthoxyphényl)vinyl)benzène a plusieurs applications de recherche scientifique, notamment :
Science des matériaux : Il est utilisé dans le développement de semi-conducteurs organiques et de diodes électroluminescentes (DEL) en raison de sa structure conjuguée, qui permet un transport de charge efficace.
Électronique organique : Le composé est étudié pour une utilisation dans les cellules photovoltaïques organiques (OPV) et les transistors à effet de champ (OFET) en raison de sa capacité à former des films minces stables présentant des propriétés électroniques souhaitables.
Études biologiques : Les chercheurs explorent son potentiel en tant que sonde fluorescente pour l’imagerie biologique, étant donné ses fortes propriétés de fluorescence.
Applications De Recherche Scientifique
1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene has several scientific research applications, including:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated structure, which allows for efficient charge transport.
Organic Electronics: The compound is investigated for use in organic photovoltaic cells (OPVs) and field-effect transistors (OFETs) because of its ability to form stable thin films with desirable electronic properties.
Biological Studies: Researchers explore its potential as a fluorescent probe for biological imaging, given its strong fluorescence properties.
Medicinal Chemistry: The compound is studied for its potential therapeutic applications, including as an anticancer agent, due to its ability to interact with specific molecular targets in cells.
Mécanisme D'action
Le mécanisme par lequel le 1,4-Bis(2-(4-chloro-2-méthoxyphényl)vinyl)benzène exerce ses effets implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. La structure conjuguée du composé lui permet de participer à des interactions π-π et à des liaisons hydrogène avec les molécules cibles. Ces interactions peuvent moduler l’activité des enzymes ou des récepteurs, conduisant à divers effets biologiques. Les voies spécifiques impliquées dépendent du contexte de son application, que ce soit en science des matériaux ou en systèmes biologiques .
Comparaison Avec Des Composés Similaires
Le 1,4-Bis(2-(4-chloro-2-méthoxyphényl)vinyl)benzène peut être comparé à d’autres composés similaires, tels que :
1,4-Bis(2-(4-méthoxyphényl)vinyl)benzène : Ce composé ne possède pas les substituants chloro, ce qui peut affecter ses propriétés électroniques et sa réactivité.
1,4-Bis(2-(4-chlorophényl)vinyl)benzène : Ce composé ne possède pas les groupes méthoxy, ce qui peut influencer sa solubilité et son interaction avec d’autres molécules.
1,4-Bis(2-(4-bromophényl)vinyl)benzène :
Le caractère unique du 1,4-Bis(2-(4-chloro-2-méthoxyphényl)vinyl)benzène réside dans sa combinaison spécifique de substituants chloro et méthoxy, qui confèrent des propriétés électroniques et stériques distinctes qui peuvent être avantageuses dans diverses applications .
Propriétés
Numéro CAS |
84100-88-9 |
|---|---|
Formule moléculaire |
C24H20Cl2O2 |
Poids moléculaire |
411.3 g/mol |
Nom IUPAC |
4-chloro-1-[(E)-2-[4-[(E)-2-(4-chloro-2-methoxyphenyl)ethenyl]phenyl]ethenyl]-2-methoxybenzene |
InChI |
InChI=1S/C24H20Cl2O2/c1-27-23-15-21(25)13-11-19(23)9-7-17-3-5-18(6-4-17)8-10-20-12-14-22(26)16-24(20)28-2/h3-16H,1-2H3/b9-7+,10-8+ |
Clé InChI |
XNCPIXSHYKUKIJ-FIFLTTCUSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)Cl)/C=C/C2=CC=C(C=C2)/C=C/C3=C(C=C(C=C3)Cl)OC |
SMILES canonique |
COC1=C(C=CC(=C1)Cl)C=CC2=CC=C(C=C2)C=CC3=C(C=C(C=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[Butylidenebis(oxymethylene)]bisfuran](/img/structure/B12664950.png)
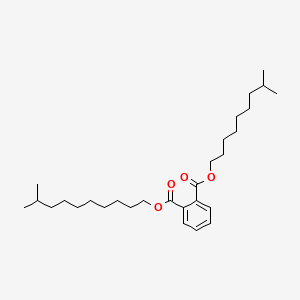
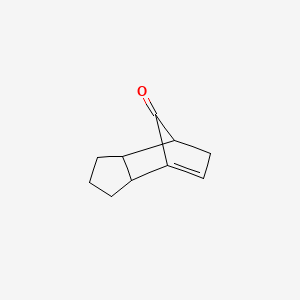
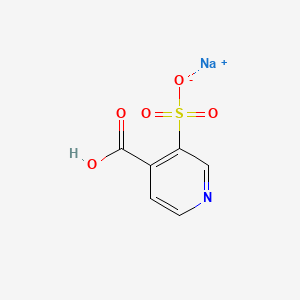
![Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate](/img/structure/B12664964.png)


![(E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal](/img/structure/B12664990.png)

